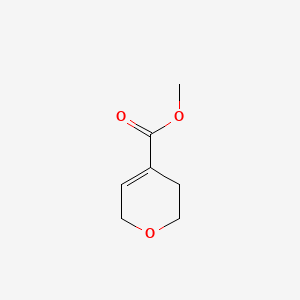

methyl 3,6-dihydro-2H-pyran-4-carboxylate

Übersicht

Beschreibung

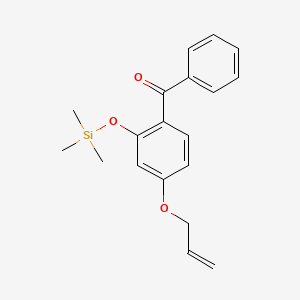

Methyl 3,6-dihydro-2H-pyran-4-carboxylate is a chemical compound with the CAS Number: 105772-14-3 . It has a molecular weight of 142.15 . It is in liquid form .

Molecular Structure Analysis

The InChI code for methyl 3,6-dihydro-2H-pyran-4-carboxylate is1S/C7H10O3/c1-9-7(8)6-2-4-10-5-3-6/h2H,3-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

Methyl 3,6-dihydro-2H-pyran-4-carboxylate is a liquid at room temperature . The compound is stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis of Natural Products

- Field : Organic Chemistry

- Application : The 2H-pyran ring is a structural motif present in many natural products and is a key intermediate in the construction of these structures .

- Method : The synthesis of 2H-pyrans involves various physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes .

- Results : Despite their importance, the literature of 2H-pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring .

Antioxidant Properties

- Field : Food Chemistry

- Application : 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .

- Method : A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .

- Results : It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .

Synthesis of Antibiotics

- Field : Pharmaceutical Chemistry

- Application : 3,4-Dihydro-6-methyl-2H-pyran-2-one was used as a starting reagent in the stereoselective synthesis of kasugamycin, an antibiotic .

- Method : The specific method of application or experimental procedures was not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Synthesis of Tetrahydropyran Derivatives

- Field : Organic Chemistry

- Application : 3,4-Dihydro-2H-pyran can be used to synthesize tetrahydropyran derivatives .

- Method : The synthesis involves reacting pyrazoles in the presence of trifluoroacetic acid .

- Results : The specific results or outcomes obtained were not detailed in the source .

Hydroxyl-Protecting Reagent

- Field : Organic Chemistry

- Application : 3,4-Dihydro-2H-pyran is used as a hydroxyl-protecting reagent in organic synthesis . It acts as an intermediate in synthetic chemistry .

- Method : It is used to protect various reactive functional groups .

- Results : The specific results or outcomes obtained were not detailed in the source .

Synthesis of Tetrahydropyranylated Products

- Field : Organic Chemistry

- Application : 3,4-Dihydro-2H-pyran can be used as a reactant to synthesize tetrahydropyranylated products from alcohols .

- Method : The synthesis involves the use of a phenolsulfonic acid-formaldehyde resin catalyst .

- Results : The specific results or outcomes obtained were not detailed in the source .

Antioxidant Properties of DDMP

- Field : Food Chemistry

- Application : 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .

- Method : A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .

- Results : It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .

Synthesis of Tetrahydropyranylated Products

- Field : Organic Chemistry

- Application : 3,4-Dihydro-2H-pyran can be used as a reactant to synthesize tetrahydropyranylated products from alcohols .

- Method : The synthesis involves the use of a phenolsulfonic acid-formaldehyde resin catalyst .

- Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

The compound has several hazard statements including H226, H315, H319, H335 . These codes correspond to flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding heat, sparks, open flames, hot surfaces, and static discharge .

Eigenschaften

IUPAC Name |

methyl 3,6-dihydro-2H-pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-9-7(8)6-2-4-10-5-3-6/h2H,3-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYKIGVYXIGUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653362 | |

| Record name | Methyl 3,6-dihydro-2H-pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3,6-dihydro-2H-pyran-4-carboxylate | |

CAS RN |

105772-14-3 | |

| Record name | Methyl 3,6-dihydro-2H-pyran-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105772-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,6-dihydro-2H-pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B560984.png)

![2-[(Isopropoxymethyl)sulfanyl]pyridine 1-oxide](/img/structure/B560989.png)

![1-(1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanone](/img/structure/B560999.png)

![8,8a-Dihydro-2H,4H,6H-furo[3',4':2,3]cyclopenta[1,2-d][1,3]dioxole](/img/structure/B561005.png)